molecular formula C10H14O B13567421 1-(2-Methylphenyl)propan-2-ol CAS No. 50354-46-6

1-(2-Methylphenyl)propan-2-ol

Cat. No.: B13567421
CAS No.: 50354-46-6
M. Wt: 150.22 g/mol
InChI Key: JOWMHWINOVUGMD-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)propan-2-ol, also known as 2-Methyl-1-phenyl-2-propanol, is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is often used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to produce the desired alcohol . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Hydrocarbons, Secondary alcohols

    Substitution: Alkyl halides, Other substituted alcohols

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylphenyl)propan-2-ol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct physical and chemical properties compared to its analogs .

Properties

CAS No.

50354-46-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9,11H,7H2,1-2H3

InChI Key

JOWMHWINOVUGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C)O

Origin of Product

United States

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